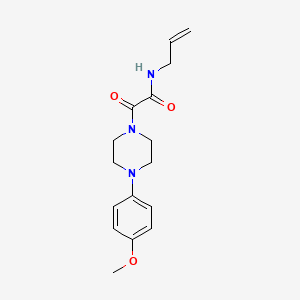

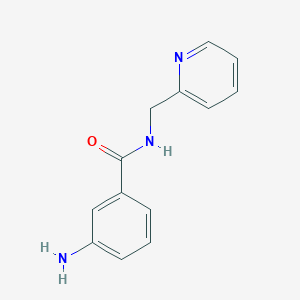

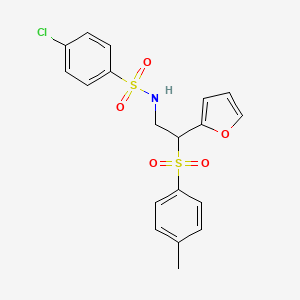

5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you’re asking about seems to be a complex organic molecule. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocycle . These types of structures are often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of a compound can greatly influence its properties and reactivity. For example, the presence of the dihydroisoquinolinone moiety in a molecule can make it a suitable scaffold that has been widely used in various drug candidates .

Chemical Reactions Analysis

The chemical reactions involving dihydroisoquinolinone derivatives can be quite diverse. For instance, a study has shown that a series of 3,4-dihydroisoquinolin-1 (2H)-one derivatives were synthesized using the Castagnoli–Cushman reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, a related compound, 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, has a molecular weight of 233.22 and is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Inhibitor of Aldo-Keto Reductase AKR1C3

This compound has been identified as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Antioomycete Activity

Derivatives of this compound have shown antioomycete activity against the phytopathogen Pythium recalcitrans . The compound I23 showed the highest in vitro potency against P. recalcitrans with an EC50 value of 14 μM, which was higher than the commercial hymexazol (37.7 μM) .

Disruption of Biological Membrane Systems

The mode of action of I23 might be the disruption of the biological membrane systems of P. recalcitrans . This could be a potential application in the development of new antifungal agents.

Plant Disease Management

The bioactive natural scaffold 3,4-dihydroisoquinolin-1 (2 H )-one for plant disease management is another potential application .

Synthesis of New Antioomycete Agents

The compound can be used in the synthesis of new antioomycete agents against P. recalcitrans .

Structure Determination Studies

The compound can be used in structure determination studies. For instance, it has been synthesized by a one-pot Strecker reaction .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .

Mode of Action

Similar compounds have been found to inhibit the aldo-keto reductase akr1c3 . The carboxylate group of these compounds occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Inhibition of akr1c3 by similar compounds can affect the metabolism of steroids and prostaglandins .

Result of Action

Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known dinitrobenzamide substrate .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential biological activities and applications. For example, the dihydroisoquinolinone moiety is found in various pharmacologically active compounds, suggesting potential applications in drug development .

Eigenschaften

IUPAC Name |

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-17-13(12(8-16-17)15(20)21)14(19)18-7-6-10-4-2-3-5-11(10)9-18/h2-5,8H,6-7,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQGCPUDMIDMHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2562463.png)

![2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide](/img/structure/B2562469.png)

![N-benzyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2562471.png)

![N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2562472.png)

![4-[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2562473.png)

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2562478.png)